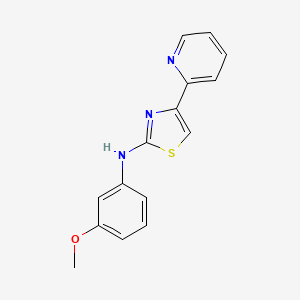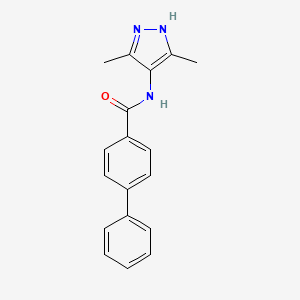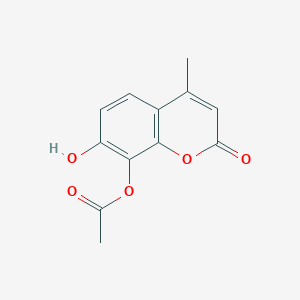![molecular formula C16H14ClNO3 B11089445 4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B11089445.png)
4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a benzoic acid core with a chlorine atom at position 4 and an amide group attached to the benzene ring.
- The phenylpropanoyl group (also known as a side chain) is connected to the amide nitrogen.
- This compound is of interest due to its potential applications in various fields.
4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating.
Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), ammonia (NH₃), and various catalysts are used.
Major Products: The products depend on the specific reaction conditions but may include substituted benzoic acids or amides.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May serve as a starting point for drug development.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It could inhibit enzymes, modulate receptors, or affect cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzoic acid derivatives, such as 4-aminobenzoic acid and 4-chlorobenzoic acid.
Uniqueness: The combination of the phenylpropanoyl group and the chlorine substitution sets it apart from related compounds.
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-chloro-2-(3-phenylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-7-8-13(16(20)21)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)(H,20,21) |
InChI Key |
VLMYPKZXHPYVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B11089368.png)
![4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11089369.png)

![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11089384.png)
![1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine](/img/structure/B11089398.png)
![2,2'-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide]](/img/structure/B11089399.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089404.png)

![3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11089427.png)
![Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11089434.png)
![2-ethoxy-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11089441.png)
![N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline](/img/structure/B11089444.png)

![5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11089457.png)
